![molecular formula C20H15Cl2N3O3S B2825817 N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide CAS No. 338415-29-5](/img/structure/B2825817.png)

N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

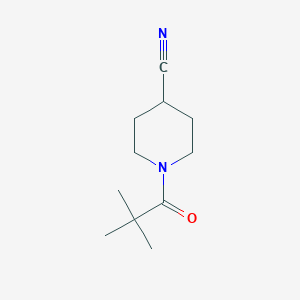

“N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide” is a chemical compound with the CAS Number: 338415-23-9 . It has a molecular weight of 278.14 . The compound is a solid and is stored under inert gas .

Synthesis Analysis

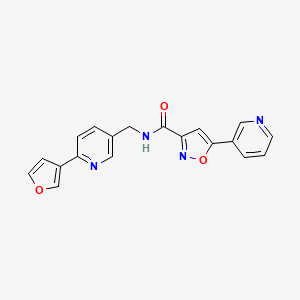

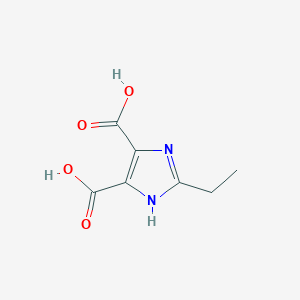

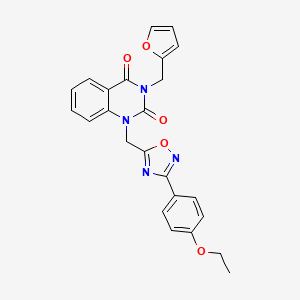

The synthesis of imidazo[1,2-a]pyridines, which is the core structure of the compound, has been reported in various literature . The synthesis often involves condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of the compound can be confirmed by 1H and 13C NMR and mass spectral analysis . The compound contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic structure containing three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical and Chemical Properties Analysis

The compound is a solid and has a melting point of 173 - 175°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Antiulcer Agents

Imidazo[1,2-a]pyridines have been explored for their potential as antiulcer agents. Despite lacking significant antisecretory activity in some studies, several compounds demonstrated good cytoprotective properties in ethanol and HCl models of ulcers. This indicates their potential in developing treatments for gastrointestinal issues without relying on traditional histamine (H2) receptor antagonists or prostaglandin analogues (Starrett et al., 1989).

C-H Activation and Synthesis

Research has focused on the efficient synthesis of cyanated imidazo[1,2-a]pyridines via Rhodium-catalyzed bis-cyanation. This method demonstrates broad functional group tolerance and is suitable for gram-scale production, highlighting its utility in creating complex molecules for further pharmacological evaluation (Zhu et al., 2017).

Stable N-heterocyclic Carbenes

Imidazo[1,5-a]pyridine frameworks have been used to generate new types of stable N-heterocyclic carbenes, showcasing the structural versatility and potential for creating complex ligands for catalysis and other chemical transformations (Alcarazo et al., 2005).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives have shown high performance as inhibitors against mild steel corrosion, indicating their potential application in protecting industrial materials from acidic environments (Saady et al., 2021).

Anticholinesterase Potential

Certain imidazo[1,2-a]pyridine-based compounds have been identified as potential inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their applicability in treating diseases associated with cholinergic dysfunction, such as Alzheimer's disease (Kwong et al., 2019).

Eigenschaften

IUPAC Name |

N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2N3O3S/c1-28-14-5-7-15(8-6-14)29(26,27)24-18-3-2-10-25-19(12-23-20(18)25)13-4-9-16(21)17(22)11-13/h2-12,24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNPMHCRZNCJIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CN3C2=NC=C3C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((5-(allylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2825739.png)

![8-(4-fluorophenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2825741.png)

![(5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2825743.png)

![1-(2-Furoyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B2825745.png)

![3-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2825746.png)

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2825750.png)

![2-{[(benzylcarbamoyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2825751.png)

![N'-[(cyclopropylcarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2825752.png)

![N-[(1-Methoxycycloheptyl)methyl]prop-2-enamide](/img/structure/B2825756.png)